



Application Notes and Protocols: Iron Nitrate Catalyzed Nitration of Aromatic Compounds

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Compound of Interest						
Compound Name:	Iron nitrate					
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Introduction

Aromatic nitration is a cornerstone of organic synthesis, providing essential intermediates for a vast array of applications, including pharmaceuticals, dyes, and energetic materials.[1] Traditionally, this transformation is achieved using a mixture of concentrated nitric and sulfuric acids ("mixed acid"), a method that often suffers from harsh conditions, low regioselectivity, over-nitration, and the production of significant acidic waste.[2][3] The use of metal nitrates, particularly iron(III) nitrate, has emerged as a milder, more selective, and environmentally conscious alternative.[4][5] Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) is an inexpensive, stable, and easy-to-handle reagent that can effectively nitrate a variety of aromatic compounds, especially activated systems like phenols, under significantly milder conditions.[4][6]

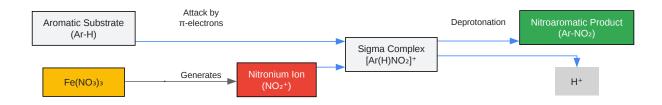
Mechanism of Nitration

The precise mechanism of **iron nitrate**-catalyzed nitration can vary depending on the substrate and reaction conditions, but it is generally believed to proceed via an electrophilic aromatic substitution pathway. The iron(III) salt acts as a Lewis acid or facilitates the in-situ generation of a potent nitrating agent, such as the nitronium ion (NO_2^+) or dinitrogen pentoxide (N_2O_5) . Recent studies also suggest the possibility of a radical-mediated pathway, particularly under photochemical conditions where a photoexcited ferric-nitrate complex can generate a nitryl radical.[7]

A proposed pathway for the electrophilic nitration involves the generation of the nitronium ion, which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized



carbocation known as a sigma complex or Wheland intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding the nitroaromatic product.



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Figure 1: Proposed electrophilic aromatic substitution mechanism.

Application 1: Selective Mononitration of Phenols

Iron(III) nitrate is particularly effective for the selective mononitration of activated phenols, offering high yields and regioselectivity while avoiding the oxidation and over-nitration products common with mixed acid methods.[4] The reaction proceeds smoothly in a common organic solvent like acetone at room or reflux temperatures.

Quantitative Data Summary

The following table summarizes the results for the mononitration of various phenols using iron(III) nitrate nonahydrate in acetone.

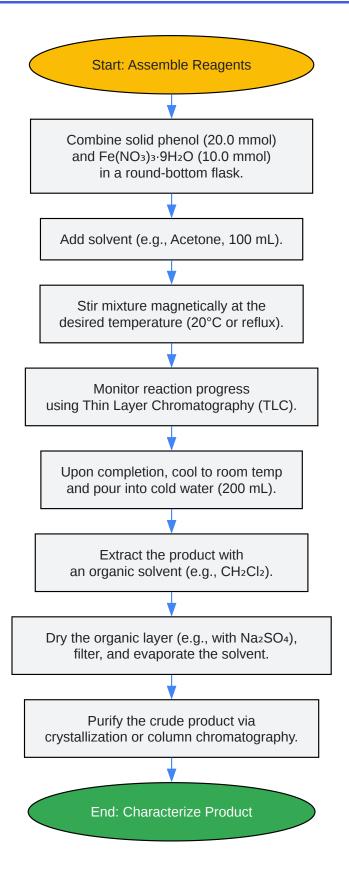


Substrate	Molar Ratio (Phenol:F e(NO ₃) ₃ ·9 H ₂ O)	Temp. (°C)	Time (h)	Product(s)	Total Yield (%)	Ref.
4- Phenylphe nol	2:1	20	2	2-Nitro-4- phenylphe nol	93	[4]
4-tert- Butylpheno I	2:1	20	2	2-Nitro-4- tert- butylpheno I	92	[4]
4- Chlorophe nol	2:1	56 (reflux)	4	2-Nitro-4- chlorophen ol	88	[4]
3- Methylphe nol	2:1	20	24	2-Nitro-3- methylphe nol & 4- Nitro-3- methylphe nol	62	[4]
2- Phenylphe nol	2:1	56 (reflux)	24	2-Nitro-6- phenylphe nol & 4- Nitro-2- phenylphe nol	75	[4]

Experimental Protocol: General Procedure for Mononitration of Phenols

This protocol is adapted from a multigram procedure for the selective nitration of activated phenols.[4]





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Figure 2: General workflow for the nitration of phenols.



Detailed Steps:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the phenol substrate (e.g., 20.0 mmol) and iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 10.0 mmol, 4.04 g).
- Solvent Addition: Add acetone (100 mL) to the solid mixture.
- Reaction: Stir the resulting mixture at the appropriate temperature (e.g., 20°C or at reflux) for the time specified in the data table (typically 2-24 hours).[4]
- Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature if heated.
 Pour the reaction mixture into cold water (200 mL).
- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (CH₂Cl₂; 3 x 50 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure mononitrated phenol.

Application 2: Nitration of Other Heterocyclic and Aromatic Systems

The utility of **iron nitrate** extends beyond phenols to other aromatic systems, including various heterocyclic compounds. The reaction conditions can be tuned to achieve good yields and specific regioselectivity. For instance, a series of 6-nitrobenzothiazolin-2-one derivatives were prepared in moderate to excellent yields at room temperature using **iron nitrate** as the nitro source.[8]

Quantitative Data Summary



Substrate	Product	Conditions	Yield (%)	Ref.
Benzothiazolin-2- one	6- Nitrobenzothiazol in-2-one	Fe(NO₃)₃, Room Temp.	Moderate to Excellent	[8]
α,β-Unsaturated Acids	(E)-Nitroolefins	Fe(NO₃)₃ / Pyridine	Good	[9]
Benzene	Nitrobenzene	Fe(NO₃)₃ / Acetic Anhydride	-	[10]

Experimental Protocol: Selective C6-Nitration of Benzothiazolones

This protocol is based on the reported synthesis of 6-nitrobenzothiazolin-2-one derivatives.[8]

- Reaction Setup: In a suitable reaction vessel, dissolve the benzothiazolin-2-one substrate in an appropriate solvent.
- Reagent Addition: Add iron(III) nitrate nonahydrate portion-wise to the solution while stirring at room temperature.
- Reaction: Allow the reaction to stir at room temperature. The reaction time will vary depending on the specific substrate but can be monitored by TLC.
- Work-up and Purification: Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified using standard techniques like column chromatography.

Safety Precautions

- Nitration reactions can be exothermic, and care should be taken, especially on a larger scale.[4] Running the reaction in an ice bath may be necessary to control the temperature.
- Nitroaromatic compounds are often toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.



Standard laboratory safety practices should be followed at all times.

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